molecular formula C20H18N2O B14121417 N-(2-Aminophenyl)-2-benzylbenzamide

N-(2-Aminophenyl)-2-benzylbenzamide

Cat. No.: B14121417
M. Wt: 302.4 g/mol
InChI Key: DBDHJNLFQIVJSJ-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-2-benzylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group attached to a benzylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-2-benzylbenzamide typically involves the condensation of 2-aminobenzamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-2-benzylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Aminophenyl)-2-benzylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-2-benzylbenzamide primarily involves the inhibition of HDAC enzymes. By binding to the active site of HDACs, the compound prevents the deacetylation of histone proteins, leading to an open chromatin structure and increased gene expression. This mechanism is particularly relevant in cancer therapy, where the reactivation of tumor suppressor genes can inhibit cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Aminophenyl)-2-benzylbenzamide is unique due to its specific structural configuration, which enhances its binding affinity to HDAC enzymes. The presence of the benzyl group provides additional hydrophobic interactions, making it a more potent inhibitor compared to its analogs .

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

N-(2-aminophenyl)-2-benzylbenzamide

InChI

InChI=1S/C20H18N2O/c21-18-12-6-7-13-19(18)22-20(23)17-11-5-4-10-16(17)14-15-8-2-1-3-9-15/h1-13H,14,21H2,(H,22,23)

InChI Key

DBDHJNLFQIVJSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)NC3=CC=CC=C3N

Origin of Product

United States

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